High Triplet Energy in Phosphorescent OLEDs
Derivatives of dibenzo[b,d]furan-3-carbonitrile, when incorporated into bipolar host materials like mBFCzCN and dBFCzCN, exhibit high triplet energies. The mBFCzCN compound, which contains a cyanocarbazole unit connected to the dibenzofuran core, was reported to have a triplet energy of 2.78 eV, which is higher than that of the dBFCzCN analog (2.68 eV) [1]. This high triplet energy is crucial for confining triplet excitons on the phosphorescent emitter in blue and green PhOLEDs.
| Evidence Dimension | Triplet Energy (E_T) |
|---|---|
| Target Compound Data | 2.78 eV (for the derivative mBFCzCN) |
| Comparator Or Baseline | 2.68 eV (for the derivative dBFCzCN) |
| Quantified Difference | 0.10 eV higher |
| Conditions | Measured from the phosphorescence spectrum of the compound in a frozen 2-methyltetrahydrofuran matrix at 77 K [1]. |
Why This Matters
A higher triplet energy host material is essential to prevent back-energy transfer from the dopant, which is a primary cause of efficiency loss in phosphorescent OLEDs.
- [1] Lee, J. Y., & Hwang, S. H. (2019). Decoration of Dibenzofuran Using Cyanocarbazole via 6-Position as a Molecular Design Approach for High-Triplet-Energy Bipolar Host Materials. Advanced Optical Materials, 7(2), 1801244. View Source
